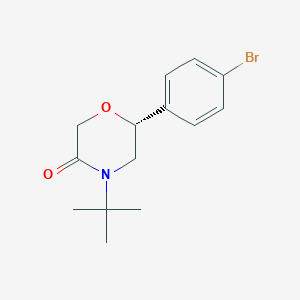

(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one

Description

(6R)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one is a chiral morpholinone derivative featuring a bromophenyl group at the 6-position and a bulky tert-butyl substituent at the 4-position. The tert-butyl group confers steric bulk, which may influence the compound’s conformational stability, solubility, and intermolecular interactions.

Properties

CAS No. |

920801-97-4 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |

InChI Key |

TVNHTEJAXBIJJW-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one typically involves the reaction of 4-tert-butylmorpholine with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of hydroxyl or oxide derivatives.

Reduction: Formation of phenyl derivatives or other reduced forms.

Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinone Derivatives with Varied 4-Position Substituents

A closely related analog, (6R)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (), differs in the 4-position substituent (phenylethyl vs. tert-butyl). Key comparisons include:

Structural and Functional Differences

- The phenylethyl substituent introduces an aromatic ring, enabling π-π stacking interactions, which may improve solubility in non-polar solvents or enhance surfactant properties .

Physicochemical Properties

Chromenone-Based Bromophenyl Derivatives

The compound 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one () shares a bromophenyl group but features a chromenone core instead of a morpholinone.

Structural Contrasts

- Core Heterocycle: Chromenones consist of a fused benzene and oxygen-containing ring, whereas morpholinones are non-fused, nitrogen-oxygen heterocycles. The chromenone derivative includes additional functional groups (nitro, methylamine), which introduce electron-withdrawing and hydrogen-bonding capabilities absent in the morpholinones .

Crystallographic Behavior

- The chromenone forms intramolecular N–H⋯O hydrogen bonds, stabilizing an S(6) ring motif, and intermolecular hydrogen bonds that create hexagonal packing parallel to the ab plane . Similar data are unavailable for the morpholinones, but the tert-butyl group’s steric effects might disrupt such packing patterns.

Pharmacopeial Compounds ()

While unrelated structurally, pharmacopeial entries highlight the importance of stereochemical precision (e.g., penicilloic acids and bicyclic lactams).

Biological Activity

(6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a bromophenyl moiety and a tert-butyl group, suggests possible interactions with various biological targets, particularly in the context of therapeutic applications.

- Molecular Formula : CHBrN\O

- Molecular Weight : 300.19 g/mol

- CAS Number : 847728-89-6

Research indicates that (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one exhibits inhibitory activity against histone deacetylases (HDACs), particularly HDAC6. HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting these enzymes, this compound may alter the acetylation status of histones and non-histone proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one:

- In vitro Studies : The compound has shown effectiveness in reducing cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

- In vivo Studies : Animal models treated with this compound displayed significant tumor growth inhibition compared to controls, suggesting its potential as an anticancer agent.

Antifungal Properties

Research has also explored the antifungal activity of this compound:

- Fungal Inhibition : In vitro assays demonstrated that (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one effectively inhibited the growth of several fungal strains, indicating its potential use in agricultural applications to combat plant pathogens.

Data Table: Biological Activities

Case Studies

- Case Study on Cancer Treatment : A study published in a peer-reviewed journal investigated the effects of (6R)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one on MCF-7 breast cancer cells. The results indicated that treatment resulted in a significant decrease in cell proliferation and an increase in apoptotic markers.

- Agricultural Application : A field trial assessed the efficacy of this compound as a fungicide against common plant pathogens. The results showed a marked reduction in disease incidence compared to untreated controls, supporting its potential use in crop protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.